molecular formula C21H14O2 B15062304 2,6-Diphenyl-4H-1-benzopyran-4-one CAS No. 58554-76-0

2,6-Diphenyl-4H-1-benzopyran-4-one

Cat. No.: B15062304
CAS No.: 58554-76-0
M. Wt: 298.3 g/mol
InChI Key: YIJROAZGRCSOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. It is characterized by a chromen-4-one core structure with phenyl groups attached at the 2nd and 6th positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-4H-chromen-4-one typically involves the condensation of appropriate benzaldehyde derivatives with chromone precursors. One common method is the Perkin reaction, where benzaldehyde reacts with chromone in the presence of a base such as sodium acetate and an acid catalyst like acetic anhydride . The reaction is carried out under reflux conditions, leading to the formation of the desired chromenone derivative.

Industrial Production Methods: Industrial production of 2,6-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the chromenone to its dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromenones.

    Substitution: Halogenated derivatives of 2,6-Diphenyl-4H-chromen-4-one.

Comparison with Similar Compounds

2,6-Diphenyl-4H-chromen-4-one can be compared with other chromenone derivatives such as:

The unique combination of two phenyl groups at the 2nd and 6th positions in 2,6-Diphenyl-4H-chromen-4-one contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58554-76-0

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,6-diphenylchromen-4-one

InChI

InChI=1S/C21H14O2/c22-19-14-21(16-9-5-2-6-10-16)23-20-12-11-17(13-18(19)20)15-7-3-1-4-8-15/h1-14H

InChI Key

YIJROAZGRCSOOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.